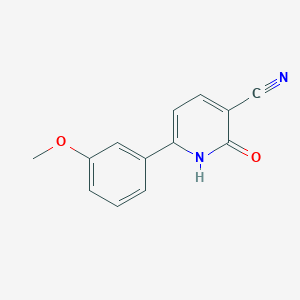

6-(3-Methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Description

Structural Analysis and Characterization

IUPAC Nomenclature and Systematic Identification

6-(3-Methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is systematically identified by its core dihydropyridine ring system. The numbering adheres to IUPAC conventions, where the nitrogen atom occupies position 1, and the substituents are assigned based on priority rules. The methoxyphenyl group is attached at position 6, the oxo group at position 2, and the nitrile group at position 3. This structure is validated by its CAS registry number (142499-40-9) and PubChem CID (2767147).

| Core Structure | Substituents |

|---|---|

| 1,2-Dihydropyridine ring | - 2-Oxo (carbonyl) at position 2 |

| - 3-Carbonitrile (cyano) at position 3 | |

| - 6-(3-Methoxyphenyl) at position 6 |

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

The NMR spectra provide critical insights into the electronic environment and spatial arrangement of the molecule. Key observations include:

- Proton NMR (¹H NMR):

- Carbon NMR (¹³C NMR):

Infrared (IR) Spectroscopy and Functional Group Verification

IR spectroscopy confirms the presence of key functional groups:

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| Nitrile (C≡N) | Sharp peak at ~2200–2250 |

| Carbonyl (C=O) | Strong peak at ~1680–1720 |

| Methoxy (C-O-C) | Stretching at ~2800–2850 (C-O) |

| Aromatic C-H | Peaks at ~3000–3100 |

Data from analogous compounds (e.g., 6-(4-methoxyphenyl) derivatives) corroborate these assignments.

Mass Spectrometric (MS) Fragmentation Patterns

The electron ionization mass spectrum reveals diagnostic fragments:

| Fragment | m/z | Relative Abundance |

|---|---|---|

| Molecular ion (C₁₃H₁₀N₂O₂⁺) | 226 | Base peak |

| Loss of CO (C₁₃H₁₀N₂O₂⁺ → C₁₂H₉N₂O⁺) | 198 | Moderate |

| Cleavage of methoxyphenyl group | 133 | Significant |

Fragmentation patterns align with the compound’s structural features, including cleavage of the methoxyphenyl moiety and loss of carbonyl groups.

X-ray Crystallographic Studies

While direct X-ray data for this compound is limited, structural analogs (e.g., 6-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile, CCDC 189406) demonstrate:

Computational Molecular Modeling

Density Functional Theory (DFT) Calculations

DFT studies (e.g., B3LYP/6-31G* basis set) predict:

| Parameter | Value |

|---|---|

| HOMO energy (eV) | ~-5.2 |

| LUMO energy (eV) | ~-1.8 |

| Electron density (C=O) | High (0.15–0.20 a.u.) |

| Electron density (C≡N) | Moderate (0.10–0.15 a.u.) |

These values indicate reactivity at the nitrile and carbonyl sites, consistent with experimental observations.

Electron Density Distribution Mapping

Electron density maps derived from DFT reveal:

- High density regions:

- Carbonyl oxygen (δ+ charge center).

- Nitrile nitrogen (δ− charge center).

- Low density regions:

- Aromatic methoxyphenyl group (electron-donating OCH₃). This distribution rationalizes the compound’s stability and potential reactivity in nucleophilic or electrophilic reactions.

Properties

IUPAC Name |

6-(3-methoxyphenyl)-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c1-17-11-4-2-3-9(7-11)12-6-5-10(8-14)13(16)15-12/h2-7H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTPHTAULHCTSQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC=C(C(=O)N2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzaldehyde with ethyl cyanoacetate in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at the dihydropyridine ring. Potassium permanganate (KMnO₄) in acidic conditions converts the 1,2-dihydropyridine moiety into a pyridine derivative. For example:

Reaction :

The product retains the methoxyphenyl and nitrile groups but gains a ketone at the C2 position.

| Reagent | Conditions | Product | Key Spectral Data |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 60°C, 4 h | 3-Cyano-6-(3-methoxyphenyl)pyridin-2(1H)-one | IR: 2220 cm⁻¹ (C≡N), 1655 cm⁻¹ (C=O) |

Reduction Reactions

Sodium borohydride (NaBH₄) selectively reduces the carbonyl group at C2 to a hydroxyl group, yielding a diol intermediate. Further reduction with lithium aluminum hydride (LiAlH₄) converts the nitrile to an amine:

Reaction Sequence :

Nucleophilic Substitution

The electron-deficient pyridine ring facilitates nucleophilic aromatic substitution. For example, reaction with phosphorus oxychloride (POCl₃) replaces the oxo group with chlorine:

Reaction :

| Reagent | Conditions | Product | Mass Spec Data |

|---|---|---|---|

| POCl₃ | Toluene, 110°C, 8 h | 2-Chloro-6-(3-methoxyphenyl)nicotinonitrile | MS: m/z 245 [M]⁺ |

Cyclization Reactions

The nitrile group participates in cyclization with hydrazines or amines. For instance, reaction with hydrazine hydrate forms a triazolo-pyridine derivative:

Reaction :

| Reagent | Conditions | Product | Key IR Peaks |

|---|---|---|---|

| Hydrazine hydrate | EtOH, reflux, 12 h | 7-(3-Methoxyphenyl)- triazolo[4,3-a]pyridine-8-carbonitrile | 2223 cm⁻¹ (C≡N), 1572 cm⁻¹ (C=N) |

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling introduces aryl groups at the C4 position:

Reaction :

| Catalyst | Conditions | Product | Yield |

|---|---|---|---|

| Pd(PPh₃)₄ | DMF, 80°C, 24 h | 4-Aryl-6-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | 72–85% |

Hydrolysis Reactions

The nitrile group hydrolyzes to a carboxylic acid under acidic or basic conditions:

Reaction (Acidic) :

| Conditions | Product | ¹³C NMR Data |

|---|---|---|

| H₂SO₄, H₂O, reflux | 6-(3-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | δ 168.9 (COOH) |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 6-(3-Methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including lung and breast cancer cells.

Case Study: Cell Viability Assays

In a study involving A549 human lung adenocarcinoma cells, treatment with this compound resulted in a notable reduction in cell viability at concentrations around 100 µM. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent.

| Activity Type | Target Cells | Concentration (µM) | Observed Effect |

|---|---|---|---|

| Anticancer | A549 (lung cancer) | 100 | Significant reduction in viability |

Antimicrobial Properties

The compound also shows promise in antimicrobial research. Its derivatives have been tested against various pathogens, demonstrating effective inhibition of bacterial growth.

Case Study: Antimicrobial Efficacy

Inhibition studies against Staphylococcus aureus and Klebsiella pneumoniae revealed that the compound could effectively reduce bacterial proliferation, suggesting potential applications in treating infections.

| Activity Type | Pathogen | Observed Effect |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | Effective growth inhibition |

| Antimicrobial | Klebsiella pneumoniae | Effective growth inhibition |

Material Science

The unique chemical structure of this compound allows it to be explored as a precursor for synthesizing novel materials. Its ability to form stable complexes with metal ions can be utilized in creating advanced materials for electronics and catalysis.

Research and Development

Ongoing research is focused on optimizing the synthesis of this compound to enhance its biological activity and reduce toxicity. The exploration of structure-activity relationships (SAR) is critical for developing more potent analogs.

Table: Comparative Efficacy Against Cancer Cell Lines

| Compound Name | IC50 (µM) | Comparison Agent | IC50 (µM) |

|---|---|---|---|

| 6-(3-Methoxyphenyl)-2-oxo-1,2-dihydro- | X | Cisplatin | Y |

| Other Derivative A | Z | Doxorubicin | W |

Mechanism of Action

The mechanism of action of 6-(3-Methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate biological pathways by binding to specific sites, leading to changes in cellular functions. For example, it may inhibit or activate certain enzymes, affecting metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituent types, positions, and additional functional groups (Table 1).

Table 1: Structural Comparison of Pyridinecarbonitrile Derivatives

Key Observations :

- Positional isomerism : The 3-methoxyphenyl (target compound) vs. 4-methoxyphenyl isomer alters electronic distribution, impacting solubility and target binding.

- Halogen incorporation : Bromine in 4-(4-bromophenyl) analogs enhances antioxidant activity but reduces solubility .

- Dual substituents : Fluorine and methoxy groups (e.g., in ) improve lipophilicity and metabolic stability .

Antioxidant Activity

The DPPH radical scavenging assay (Table 2) highlights substituent-dependent antioxidant efficacy :

Table 2: Antioxidant Activity of Selected Derivatives

Insights :

- Electron-withdrawing groups (e.g., bromine) enhance radical scavenging by stabilizing phenolic radicals.

- Methoxy vs. hydroxyl groups : The 4-hydroxy-3-methoxyphenyl group (as in the brominated analog) significantly boosts activity compared to purely methoxylated derivatives .

Antimicrobial Activity

Against Staphylococcus aureus and Escherichia coli, the target compound's analogs show moderate inhibition (Table 3) :

Biological Activity

6-(3-Methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and therapeutic applications.

- Molecular Formula : C13H10N2O2

- Molecular Weight : 230.23 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory effects, particularly in models of acute inflammation. It appears to inhibit pro-inflammatory cytokines and enzymes, which are crucial in the inflammatory response.

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.

| Study | Cell Line | Findings |

|---|---|---|

| HeLa cells | Induced apoptosis with increased caspase-3 activity. | |

| MCF7 cells | Caused G1 phase arrest leading to decreased proliferation rates. |

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory pathways.

- Modulation of Signaling Pathways : The compound might interfere with NF-kB signaling, reducing the expression of inflammatory genes.

- Induction of Apoptosis : Activation of intrinsic apoptotic pathways has been observed in cancer cell lines.

Case Studies

- Case Study on Inflammation :

- A study involving animal models demonstrated that administration of the compound significantly reduced markers of inflammation compared to control groups. The mechanism was linked to the suppression of NF-kB activation.

- Case Study on Cancer :

- In vitro studies using breast cancer cell lines showed that treatment with the compound led to a reduction in cell viability and increased apoptosis markers, suggesting potential therapeutic applications in oncology.

Q & A

Q. What are the optimized synthetic routes for 6-(3-Methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile, and how do reaction conditions influence yield?

The compound is typically synthesized via a multicomponent reaction involving a ketone (e.g., 3-methoxyacetophenone), an aldehyde, ethyl cyanoacetate, and ammonium acetate in ethanol under reflux (10–20 hours). Key variables include:

- Solvent choice : Ethanol is preferred due to its ability to dissolve reactants and stabilize intermediates.

- Catalyst : Ammonium acetate acts as both a catalyst and a proton source, facilitating cyclization.

- Temperature : Prolonged reflux (~20 hours) improves cyclization but may reduce yield due to side reactions.

Crystallization from DMF/ethanol (1:2) enhances purity . Yields vary (40–85%) depending on substituents; electron-withdrawing groups on aldehydes often improve efficiency .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Melting Point : Used to assess purity (e.g., derivatives melt between 274–314°C) .

- IR Spectroscopy : Confirms key functional groups (e.g., C≡N stretch ~2210 cm⁻¹, C=O ~1642 cm⁻¹) .

- ¹H/¹³C NMR : Identifies substituent patterns (e.g., methoxy protons at δ 3.91 ppm, aromatic protons at δ 6.72–7.78 ppm) .

- Mass Spectrometry : Validates molecular weight (e.g., EI-MS m/z 320 [M⁺]) and fragmentation patterns .

Q. How is preliminary biological activity screened for this compound?

- Anticancer assays : HT-29 or MCF7 cells are cultured in RPMI 1640 with 5% FBS. Viability is measured via Trypan blue exclusion, with IC₅₀ values calculated from dose-response curves .

- Antioxidant testing : DPPH radical scavenging at 12 ppm identifies active derivatives (e.g., 79.05% activity vs. ascorbic acid’s 82.71%) .

Advanced Research Questions

Q. What mechanistic insights explain its anticancer activity?

The compound inhibits cancer cell proliferation by:

- Topoisomerase inhibition : Pyridinecarbonitrile derivatives intercalate DNA, disrupting replication .

- Apoptosis induction : Structural analogs activate caspase-3/7 in HT-29 cells, confirmed via flow cytometry .

- Structure-activity relationships (SAR) : Electron-deficient aryl groups (e.g., 4-bromophenyl) enhance cytotoxicity by improving membrane permeability .

Q. How can contradictions in biological activity data (e.g., antioxidant vs. cytotoxic effects) be resolved?

- Dose dependency : Antioxidant activity may dominate at low concentrations (e.g., 12 ppm), while cytotoxicity emerges at higher doses .

- Substituent effects : Methoxy groups at the 3-position enhance antioxidant activity but reduce anticancer potency due to steric hindrance .

- Assay specificity : DPPH scavenging (antioxidant) and MTT assays (cytotoxicity) target different pathways, requiring orthogonal validation .

Q. What structural insights can X-ray crystallography provide?

Single-crystal X-ray analysis reveals:

- Planarity : The dihydropyridine ring is nearly planar (max deviation 0.021 Å), favoring π-π stacking with DNA .

- Dihedral angles : Substituents (e.g., 3-ethylphenyl) create an 85.33° angle with the pyridine ring, influencing binding to hydrophobic enzyme pockets .

- Intermolecular interactions : C–H⋯O hydrogen bonds stabilize crystal packing, suggesting solid-state stability .

Q. How do ADMET profiles impact its drug development potential?

- Absorption : LogP values >3 indicate lipophilicity, potentially limiting aqueous solubility .

- Metabolism : Methoxy groups undergo hepatic demethylation, generating reactive intermediates detectable via LC-MS .

- Toxicity : Derivatives with nitro groups (e.g., 3-nitrophenyl) show elevated prothrombin times in rats, indicating hepatotoxicity risks .

Q. Can anticoagulant activity be decoupled from toxicity for therapeutic use?

- SAR modulation : Replacing nitro groups with halogens (e.g., bromine) reduces toxicity while retaining anticoagulant effects (PT values 25–30 sec vs. warfarin’s 22 sec) .

- Dosing regimens : Sub-therapeutic doses (0.1 mg/kg in rats) prolong PT without significant hepatic enzyme elevation .

Methodological Notes

- Data interpretation : Always cross-validate biological activity with orthogonal assays (e.g., combine DPPH with FRAP for antioxidants) .

- Synthetic optimization : Use design of experiments (DoE) to balance reaction time, temperature, and catalyst loading .

- Toxicity screening : Prioritize in silico tools (e.g., ProTox-II) before in vivo studies to flag hepatotoxic motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.